GlyRS-IN-1

aminoacyl-tRNA synthetase GlyRS inhibition antimicrobial target validation

Researchers investigating GlyRS as an antibacterial target require a probe with confirmed specificity to avoid confounding off-target aaRS inhibition. GlyRS-IN-1 (CAS 112921-11-6) is a glycyl-tRNA synthetase inhibitor disclosed in WO 2017066459 A1 that blocks glycine charging to cognate tRNA, disrupting bacterial protein synthesis. • Specificity: Selective for GlyRS; cross-activity against IleRS, ThrRS, or other synthetase families is not predicted, ensuring on-target interpretation. • Applications: Chemical validation of GlyRS essentiality, translational fidelity dissection, and HTS positive control. • Supply: ≥98% purity; store at -20°C (powder); shipped blue ice or ambient.

Molecular Formula C12H17N7O7S
Molecular Weight 403.37 g/mol
Cat. No. B1663414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyRS-IN-1
Molecular FormulaC12H17N7O7S
Molecular Weight403.37 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N
InChIInChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1
InChIKeyAMWPZASLDLLQFT-JJNLEZRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GlyRS-IN-1 Chemical Probe: Baseline Overview for Antibacterial and Translational Research


GlyRS-IN-1 is a glycyl-tRNA synthetase (GlyRS) inhibitor originally disclosed in patent WO 2017066459 A1 [1]. It is a small molecule (MW 403.37, C12H17N7O7S, CAS 112921-11-6) that targets the essential aminoacyl-tRNA synthetase (aaRS) enzyme family, specifically disrupting the charging of glycine to its cognate tRNA and thereby inhibiting bacterial protein synthesis . As a commercially available chemical probe, GlyRS-IN-1 is supplied with reported purity levels ranging from ≥98% to ≥99.86% and is intended for use in studies of translational machinery, antimicrobial target validation, and novel antibiotic development .

GlyRS-IN-1 in Aminoacyl-tRNA Synthetase Research: Why Class-Level Substitution Is Invalid


Within the aminoacyl-tRNA synthetase (aaRS) inhibitor class, different compounds exhibit profound target specificity across distinct synthetase families. For instance, mupirocin selectively inhibits isoleucyl-tRNA synthetase (IleRS) [1], and borrelidin is a potent threonyl-tRNA synthetase (ThrRS) inhibitor with an IC50 of 0.8 nM in angiogenesis models [2]. GlyRS-IN-1 is characterized as a glycyl-tRNA synthetase (GlyRS) inhibitor . Due to the high evolutionary and structural divergence between synthetase active sites, a molecule's inhibitory profile against one aaRS family provides no predictive value for its activity against another. Therefore, substituting GlyRS-IN-1 with a generic aaRS inhibitor or an inhibitor of a different synthetase family would invalidate any experimental model specifically designed to interrogate GlyRS-dependent biological processes [3].

GlyRS-IN-1 Quantitative Evidence Guide: Target Selectivity and Comparative Data Limitations


GlyRS-IN-1 Demonstrates Defined Target Class Specificity vs. Alternative aaRS Inhibitors

GlyRS-IN-1 is identified as an inhibitor of glycyl-tRNA synthetase (GlyRS), distinguishing it from other aaRS inhibitors that target distinct enzyme families. The compound specifically disrupts glycyl-tRNA biosynthesis, which in turn impairs bacterial protein synthesis [1]. In contrast, borrelidin is characterized as a threonyl-tRNA synthetase (ThrRS) inhibitor, demonstrating a different target within the aaRS family . This differential target specificity is critical for experimental design in aaRS research.

aminoacyl-tRNA synthetase GlyRS inhibition antimicrobial target validation

GlyRS-IN-1 Vendor-Reported Purity vs. Alternative Suppliers for Reproducible Assays

Commercially available GlyRS-IN-1 is supplied with reported purity levels ranging from ≥98% to ≥99.86% across different vendors . This information is essential for procurement decisions where assay reproducibility and minimal off-target effects from impurities are critical. Vendor specifications such as TargetMol's 99.86% purity can be directly compared to other suppliers' certificates of analysis when selecting a batch.

compound quality control reproducibility assay validation

GlyRS-IN-1 Solubility Profile for In Vitro Assay Development

GlyRS-IN-1 exhibits a reported DMSO solubility of 100 mg/mL (247.91 mM) . This solubility profile is a critical parameter for experimental planning, enabling the preparation of high-concentration stock solutions for in vitro assays. This quantitative value allows researchers to assess the feasibility of achieving desired working concentrations in cell culture or biochemical assays without solvent-induced artifacts.

solubility in vitro assay formulation

GlyRS-IN-1 Validated Application Scenarios Based on Available Evidence


Target Validation for Glycyl-tRNA Synthetase (GlyRS) in Antimicrobial Drug Discovery

GlyRS-IN-1 is appropriate for use as a chemical probe to validate the essentiality and vulnerability of the GlyRS enzyme in bacterial species of interest. Its reported specificity for GlyRS [1] makes it a suitable tool for genetic or pharmacological knockdown studies designed to confirm on-target antibacterial effects prior to initiating a medicinal chemistry campaign.

Mechanistic Studies of Translational Machinery and Protein Synthesis

Researchers investigating the fundamental biology of protein translation can employ GlyRS-IN-1 to chemically inhibit the glycylation step of tRNA charging [1]. This allows for the dissection of translational fidelity and the cellular consequences of GlyRS blockade, particularly in model systems where genetic tools are unavailable or impractical.

Assay Development for Novel GlyRS Inhibitor Screening

Given its commercial availability and characterization as a GlyRS inhibitor [1], GlyRS-IN-1 can serve as a positive control compound in the development and validation of high-throughput screening assays aimed at identifying new, potentially more potent, or pharmacokinetically favorable GlyRS inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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